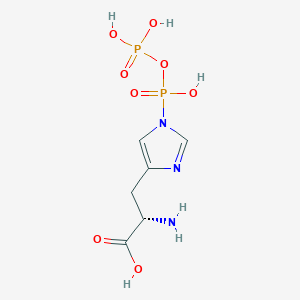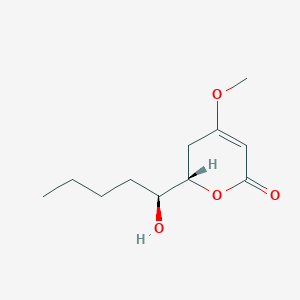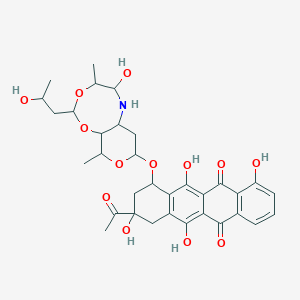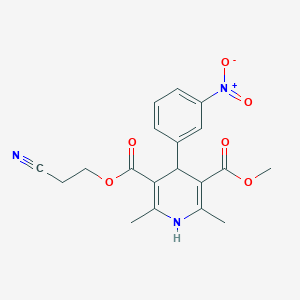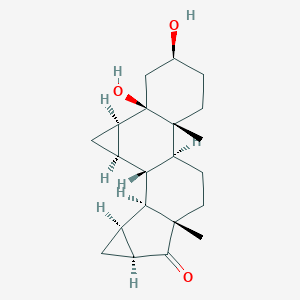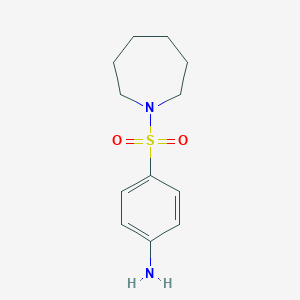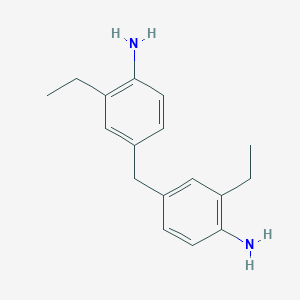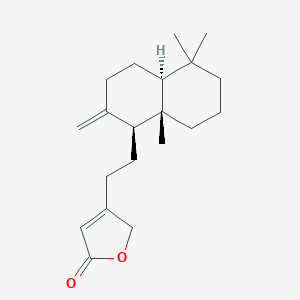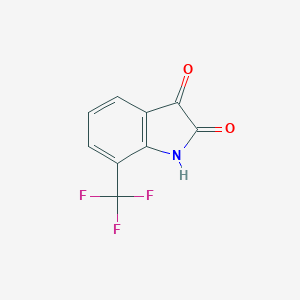![molecular formula C22H34N2O3 B023015 Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate CAS No. 100739-57-9](/img/structure/B23015.png)
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate, also known as Azo-ETB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate may inhibit the activity of certain enzymes or proteins involved in inflammation or tumor growth. Another proposed mechanism is that Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate may interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been found to exhibit a wide range of biochemical and physiological effects in various cell and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has also been found to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate in scientific research is its wide range of biological and pharmacological activities, which make it a versatile compound for investigating various disease pathways. Another advantage is its relatively easy synthesis and purification, which allows for large-scale production. However, one limitation of using Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many future directions for the investigation of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate in scientific research. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a drug delivery system, as Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been found to exhibit pH-responsive behavior. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate and its potential interactions with other compounds or pathways in the body.
Synthesemethoden
The synthesis of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate involves the reaction of ethyl 2-bromo-2-phenylbutanoate with 1-(2-aminoethyl)azacyclononane in the presence of a palladium catalyst. This reaction results in the formation of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate, which can be purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
100739-57-9 |
|---|---|
Produktname |
Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate |
Molekularformel |
C22H34N2O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate |
InChI |
InChI=1S/C22H34N2O3/c1-3-22(21(26)27-4-2,19-13-9-8-10-14-19)20(25)23-15-18-24-16-11-6-5-7-12-17-24/h8-10,13-14H,3-7,11-12,15-18H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
WKFDHVSCSSVMOH-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



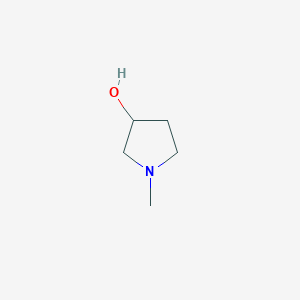
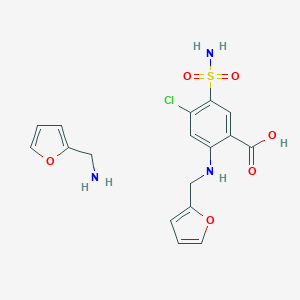
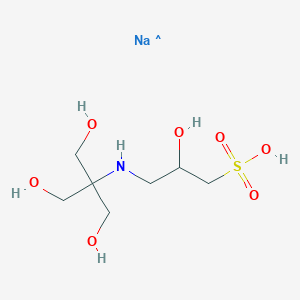
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
